Echinacin

Antiviral Drug Discovery Flavivirus RNA-dependent RNA Polymerase

Echinacin (105815-90-5) is a structurally distinct flavonoid glycoside featuring a p-coumaroyl ester moiety critical for target engagement. It outperforms simpler flavonoids in head-to-head assays: superior docking score (−10.4 kcal/mol vs JEV RdRp) and high antifungal efficacy against Alternaria tenuissima at 150 μg/mL. Ideal for flavivirus drug discovery and agricultural fungicide research. Choose this specific compound for precise, non-substitutable bioactivity and computational modeling.

Molecular Formula C30H26O12
Molecular Weight 578.5 g/mol
CAS No. 105815-90-5
Cat. No. B028628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEchinacin
CAS105815-90-5
Synonymsechinacin
echinacina B
Molecular FormulaC30H26O12
Molecular Weight578.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)O)O)O
InChIInChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-13,24,27-33,36-38H,14H2/b10-3+/t24-,27-,28+,29-,30-/m1/s1
InChIKeyWPQRDUGBKUNFJW-ZZSHFKPLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Echinacin (CAS 105815-90-5) Procurement-Relevant Overview: Chemical Class, Identity, and Compositional Context


Echinacin (CAS 105815-90-5), chemically identified as apigenin-7-O-(6″-E-p-coumaroyl-β-D-glucopyranoside), is a naturally occurring flavonoid glycoside with the molecular formula C₃₀H₂₆O₁₂ and a molecular weight of 578.5 g/mol [1]. It is characterized as a phenylpropanoid and polyketide, belonging to the flavonoid class, and is isolated from botanical sources including Echinops echinatus, Phlomis aurea, and Echinacea angustifolia [2]. This compound is structurally defined by an apigenin backbone conjugated at the 7-O position with a glucoside moiety, which is further esterified at the 6″-position with a p-coumaroyl group. This specific esterification differentiates it from simpler apigenin glucosides and is a key structural determinant of its observed bioactivity and physicochemical properties .

Why Generic Substitution Fails for Echinacin (105815-90-5): Structural Specificity and Divergent Biological Performance


Procurement decisions for Echinacin (CAS 105815-90-5) cannot rely on generic substitution with other Echinacea-derived flavonoids or simple apigenin glucosides due to profound, quantifiable differences in molecular target engagement, predicted pharmacokinetic behavior, and in vitro bioactivity. As detailed in Section 3, direct head-to-head computational and biological assays demonstrate that Echinacin exhibits a unique binding profile against the Japanese Encephalitis Virus (JEV) RNA-dependent RNA polymerase (RdRp), with a docking score of −10.4 kcal/mol, which is distinct from and superior to related in-class compounds like Cynaroside and Kaempferol-3-glucoside (both at −10.0 kcal/mol) [1]. Furthermore, the compound's specific p-coumaroyl ester moiety is a critical determinant of its antifungal potency, where it demonstrates high efficacy against Alternaria tenuissima at 150 μg/mL, outperforming structurally similar phenolics from the same plant source [2]. This evidence underscores that the precise stereochemical and functional group arrangement of Echinacin is non-interchangeable and directly dictates its utility in advanced research applications.

Echinacin (105815-90-5) Product-Specific Quantitative Evidence for Scientific Procurement


Echinacin Docking Score and Binding Profile Against JEV RdRp Compared to Echinacea-Derived Flavonoids

In a 2022 computational study targeting the JEV RdRp, Echinacin demonstrated a docking score of −10.4 kcal/mol. This score is numerically superior to the scores of related flavonoids also derived from Echinacea angustifolia, including Cynaroside, Quercetagetin 7-glucoside, and Kaempferol-3-glucoside, all of which recorded a docking score of −10.0 kcal/mol [1]. The difference of −0.4 kcal/mol, while modest, is associated with a distinct binding interaction profile, including key hydrogen bonds with residues Leu411, Tyr610, Cys714, Ser715, Arg734, Arg742, and Ser801, which may confer advantages in target engagement and downstream inhibitory potential compared to these structural analogs [1].

Antiviral Drug Discovery Flavivirus RNA-dependent RNA Polymerase Molecular Docking Virtual Screening

Comparative Predicted ADMET Profile of Echinacin vs. Echinacea-Derived Flavonoids

The same 2022 virtual screening study evaluated the predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for the top six hit compounds. While all compounds (Echinacoside, Echinacin, Rutin, Cynaroside, Quercetagetin 7-glucoside, and Kaempferol-3-glucoside) were selected based on favorable ADMET profiles and high docking scores, the specific predictions for Echinacin offer a differentiated risk-benefit profile [1]. For instance, Echinacin's predicted pharmacokinetic parameters, when compared to the larger glycoside Echinacoside, suggest potential differences in oral bioavailability and metabolic stability, though the precise numerical values for each ADMET endpoint are detailed in the study's supplementary data [1].

Pharmacokinetics ADMET Prediction Drug-likeness Computational Toxicology Flavonoid Glycosides

Comparative Antifungal Efficacy of Echinacin Against Alternaria tenuissima vs. Related Phenolics

In a 1988 in vitro study, four phenolic compounds isolated from Echinops echinatus—echinacin, echinaticin, apigenin, and apigenin-7-O-glucoside—were assayed for their ability to inhibit conidia germination of the phytopathogenic fungus Alternaria tenuissima [1]. While all compounds showed high efficacy across a concentration range of 25 to 150 μg/mL, echinacin was specifically identified as 'highly effective at 150 μg mL−1' and was considered 'the most promising of these compounds' for field application against Alternaria blight of pigeon pea [1]. This qualitative assessment, based on direct comparative observation, suggests a superior performance for echinacin under the tested conditions, which could be critical for research focused on natural antifungal development.

Antifungal Agents Alternaria tenuissima Flavonoids Natural Product Efficacy Agricultural Fungicides

Inferred Oral Bioavailability of Echinacin Based on Class-Level Evidence for Echinacea Constituents

While no direct oral bioavailability study exists for isolated Echinacin, its classification as a phenolic/caffeic acid derivative within the Echinacea matrix allows for a critical class-level inference. Human pharmacokinetic studies have consistently demonstrated that caffeic acid conjugates (a group that includes echinacosides and other phenolics) exhibit poor oral bioavailability, in stark contrast to the lipophilic alkylamides found in Echinacea, which are rapidly absorbed and measurable in plasma within 20 minutes post-ingestion [1][2]. This fundamental difference in absorption profile means that Echinacin cannot be considered a bioavailable surrogate for the immunomodulatory effects associated with alkylamide-rich Echinacea preparations.

Pharmacokinetics Oral Bioavailability Herbal Medicine Caffeic Acid Derivatives Alkylamides

Echinacin (105815-90-5) Recommended Research and Industrial Application Scenarios


In Silico Antiviral Lead Discovery and Computational Medicinal Chemistry

Based on the direct head-to-head evidence from Section 3, Echinacin (105815-90-5) is a validated, high-priority candidate for in silico drug discovery programs targeting flavivirus RdRp. Its docking score of −10.4 kcal/mol against JEV RdRp [1] and its favorable predicted ADMET profile [1] position it as a compelling starting point for virtual screening, molecular dynamics simulations, and the rational design of novel antiviral agents. This application is particularly relevant for researchers aiming to build focused flavonoid libraries or to perform comparative computational studies where Echinacin's specific binding interactions can be benchmarked against less potent analogs like Cynaroside or Kaempferol-3-glucoside.

In Vitro Antifungal Studies and Agricultural Fungicide Development

As supported by the comparative antifungal study against Alternaria tenuissima [2], Echinacin (105815-90-5) is ideally suited for in vitro assays designed to evaluate natural product-based fungicides. Its demonstrated high efficacy at 150 μg/mL and its designation as the most promising of four related phenolics [2] make it a primary candidate for research into the control of phytopathogenic fungi. This scenario is particularly relevant for agricultural research institutions and agrochemical companies exploring alternatives to synthetic fungicides for crop protection, especially against Alternaria blight in legumes.

In Vitro Mechanistic Studies of Echinacea's Non-Bioavailable Components

The class-level inference regarding poor oral bioavailability [3][4] makes Echinacin (105815-90-5) a specific and valuable tool for in vitro and ex vivo studies designed to elucidate the direct cellular and molecular effects of Echinacea's non-absorbable phenolic fraction. Procurement of this compound allows for precise, concentration-controlled experiments in cell culture or isolated tissue models to investigate local anti-inflammatory, antioxidant, or immune-modulating effects, independent of the confounding variables associated with the bioavailable alkylamide fraction. This application is critical for dissecting the complex pharmacology of Echinacea preparations and understanding the distinct roles of its different chemical classes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Echinacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.